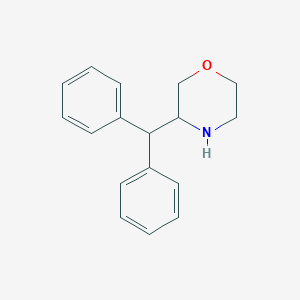
Morpholine, 3-(diphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 3-(diphenylmethyl)- is a chemical compound that was developed by American Home Products in the 1950s. It is known for its stimulant and anorectic effects and is chemically related to both pipradrol and phenmetrazine . The compound has the molecular formula C17H19NO and a molar mass of 253.345 g·mol−1 .
準備方法
The synthesis of Morpholine, 3-(diphenylmethyl)- involves several steps:
Starting Material: The synthesis begins with the ethyl ester of β-Phenylphenylalanine (Diphenylalanine), specifically ethyl 2-amino-3,3-diphenylpropanoate.
Reduction: Lithium aluminium hydride is used to reduce the ester to the primary alcohol, resulting in 2-amino-3,3-diphenylpropan-1-ol.
Acylation: The primary amine is then acylated with chloroacetyl chloride to form 2-chloro-N-(3-hydroxy-1,1-diphenylpropan-2-yl)acetamide.
Ring Closure: A base-catalyzed ring closure affords the lactam, 5-benzhydrylmorpholin-3-one.
Final Reduction: Further treatment with lithium aluminium hydride reduces the lactam function to the morpholine ring, thus forming Morpholine, 3-(diphenylmethyl)-.
化学反応の分析
Morpholine, 3-(diphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: As mentioned in the synthesis, lithium aluminium hydride is a common reducing agent used in the preparation of Morpholine, 3-(diphenylmethyl)-.
Substitution: The compound can undergo substitution reactions, particularly involving the morpholine ring and the benzhydryl group.
Common reagents used in these reactions include lithium aluminium hydride for reduction and chloroacetyl chloride for acylation . The major products formed from these reactions are intermediates in the synthesis pathway, leading to the final product, Morpholine, 3-(diphenylmethyl)-.
科学的研究の応用
Morpholine, 3-(diphenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of stimulant and anorectic agents.
Biology: The compound’s effects on biological systems, particularly its stimulant properties, are of interest in pharmacological research.
Medicine: Although not widely used in clinical settings, its structural similarity to other stimulant drugs makes it a subject of study for potential therapeutic applications.
作用機序
The mechanism of action of Morpholine, 3-(diphenylmethyl)- involves its interaction with the central nervous system. It exerts stimulant effects by influencing neurotransmitter pathways, similar to other stimulant drugs like pipradrol and phenmetrazine. The exact molecular targets and pathways are not fully elucidated, but it is believed to affect dopamine and norepinephrine systems .
類似化合物との比較
Morpholine, 3-(diphenylmethyl)- is chemically related to several other compounds:
Pipradrol: Both compounds have stimulant effects, but Morpholine, 3-(diphenylmethyl)- has a distinct morpholine ring.
Phenmetrazine: Similar in its anorectic effects, phenmetrazine differs in its chemical structure, lacking the benzhydryl group.
2-Benzhydrylpiperazine: Another related compound, differing in the presence of a piperazine ring instead of a morpholine ring.
These comparisons highlight the unique structural features of Morpholine, 3-(diphenylmethyl)-, particularly its benzhydryl group and morpholine ring, which contribute to its specific pharmacological properties.
特性
CAS番号 |
93406-27-0 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
3-benzhydrylmorpholine |
InChI |
InChI=1S/C17H19NO/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-19-12-11-18-16/h1-10,16-18H,11-13H2 |
InChIキー |
OVLYYUBKZWEOEQ-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


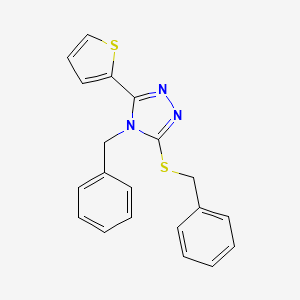
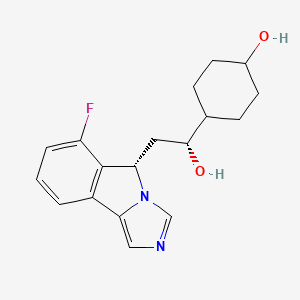
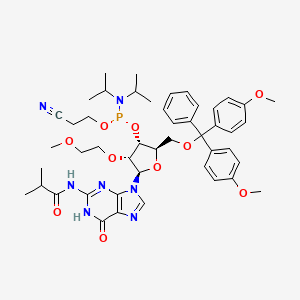
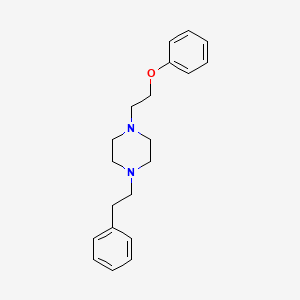
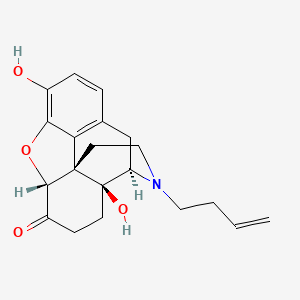
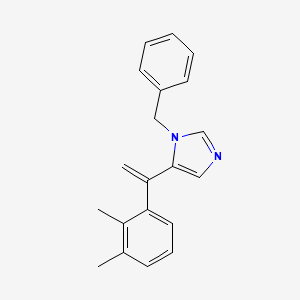
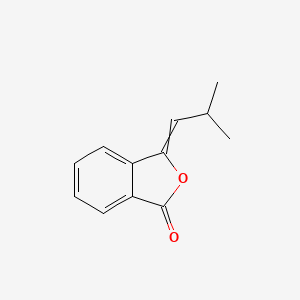
![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
![Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-](/img/structure/B8269928.png)
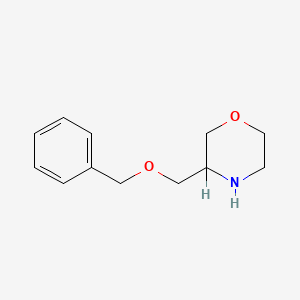
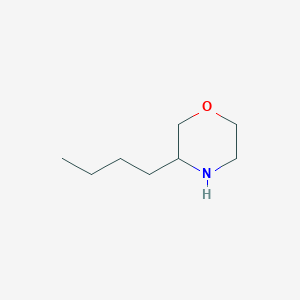
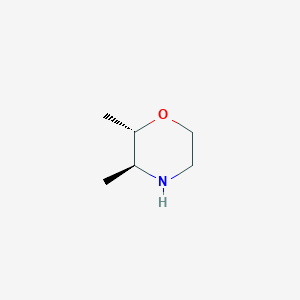
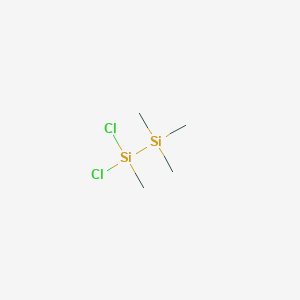
![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B8269961.png)
